MK-0557

Descripción general

Descripción

MK-0557 es un antagonista altamente selectivo del receptor de neuropéptido Y5 administrado por vía oral. Fue desarrollado por Merck para el tratamiento de la obesidad. El neuropéptido Y es un neuropéptido orexigénico potente, y el antagonismo de los receptores de neuropéptido Y Y1 y neuropéptido Y Y5 se considera un objetivo potencialmente importante para los fármacos antiobesidad .

Aplicaciones Científicas De Investigación

Química: Sirve como un compuesto modelo para estudiar las interacciones de los receptores de neuropéptido Y.

Biología: El compuesto se utiliza para investigar el papel del neuropéptido Y en la regulación de la ingesta de alimentos y el equilibrio energético.

Mecanismo De Acción

MK-0557 ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de neuropéptido Y5. Este receptor está involucrado en la regulación de la ingesta de alimentos y el equilibrio energético. Al bloquear el receptor, this compound reduce los efectos orexigénicos del neuropéptido Y, lo que lleva a una disminución de la ingesta de alimentos y una posible pérdida de peso .

Análisis Bioquímico

Biochemical Properties

MK-0557 interacts with the Neuropeptide Y5 receptor, a potent orexigenic neuropeptide . It has a Ki value of 1.6 nM, indicating a high affinity for this receptor . This compound does not significantly bind to other Neuropeptide Y receptors such as NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .

Cellular Effects

This compound has been shown to influence cell function by antagonizing the effects of the Neuropeptide Y5 receptor . This receptor is involved in various cellular processes, including food intake regulation and obesity . By blocking this receptor, this compound can potentially reduce body weight gain and hyperphagia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Neuropeptide Y5 receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its potential anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a significant reduction in body weight gain in diet-induced obese mice over time

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when lean mice on regular chow were switched to a medium high-fat diet and treated with this compound at 30 mg/kg PO QD, this compound caused a 40% reduction in body weight gain at day 35 .

Metabolic Pathways

Given its interaction with the Neuropeptide Y5 receptor, it may influence metabolic flux or metabolite levels related to this receptor’s activity .

Métodos De Preparación

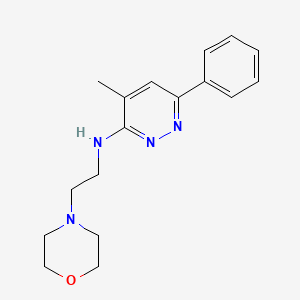

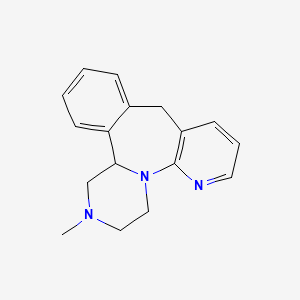

Las rutas sintéticas y las condiciones de reacción para MK-0557 implican múltiples pasos. El compuesto se sintetiza a través de una serie de reacciones químicas que incluyen la formación de un esqueleto de fenilpirazola, que consiste en un pirazol unido a un grupo fenilo . Las rutas sintéticas exactas y los métodos de producción industrial son propietarios y no se divulgan públicamente en detalle.

Análisis De Reacciones Químicas

MK-0557 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro del compuesto.

Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, pueden ocurrir en sitios específicos de la molécula.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados .

Comparación Con Compuestos Similares

MK-0557 es único en su alta selectividad para el receptor de neuropéptido Y5. Los compuestos similares incluyen otros antagonistas del receptor de neuropéptido Y, tales como:

BIBP 3226: Un antagonista del receptor de neuropéptido Y1.

GR231118: Un antagonista del receptor de neuropéptido Y2.

MK-0764: Otro antagonista del receptor de neuropéptido Y5 desarrollado por Merck.

Estos compuestos difieren en su selectividad de receptor y aplicaciones terapéuticas, siendo this compound específicamente dirigido para el tratamiento de la obesidad debido a su antagonismo selectivo del receptor de neuropéptido Y5 .

Propiedades

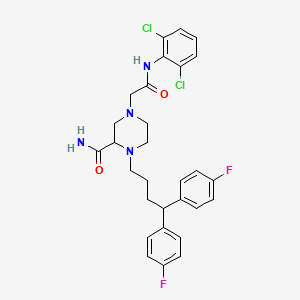

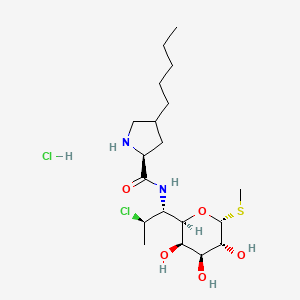

IUPAC Name |

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYZIRFUCOMQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328232-95-7, 935765-76-7 | |

| Record name | MK-0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0557 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of MK-0557 and its connection to obesity?

A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.

Q2: What were the outcomes of clinical trials involving this compound for weight loss?

A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.

Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?

A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.